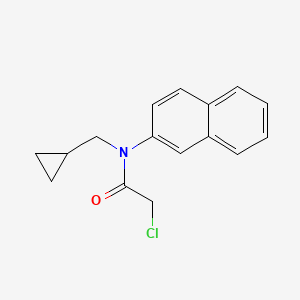

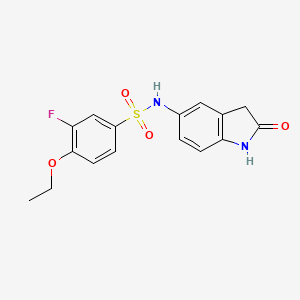

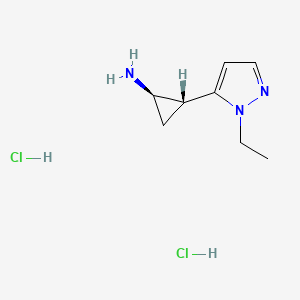

![molecular formula C31H30FN3O5 B2373453 (11Z)-N-(4-fluorophenyl)-11-[(3,4,5-trimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide CAS No. 1321996-44-4](/img/structure/B2373453.png)

(11Z)-N-(4-fluorophenyl)-11-[(3,4,5-trimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(11Z)-N-(4-fluorophenyl)-11-[(3,4,5-trimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide is a useful research compound. Its molecular formula is C31H30FN3O5 and its molecular weight is 543.595. The purity is usually 95%.

BenchChem offers high-quality (11Z)-N-(4-fluorophenyl)-11-[(3,4,5-trimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (11Z)-N-(4-fluorophenyl)-11-[(3,4,5-trimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antibacterial Activity

One significant application of compounds similar to (11Z)-N-(4-fluorophenyl)-11-[(3,4,5-trimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide lies in their antibacterial properties. A study by Jinbo et al. (1993) synthesizes and evaluates novel tetracyclic pyridone carboxylic acids, closely related in structure, for their antibacterial activity and inhibitory effects on DNA gyrase from Escherichia coli. They found that these compounds displayed potent antibacterial activity, particularly against Gram-positive and Gram-negative bacteria, highlighting their potential in antibacterial drug development (Jinbo et al., 1993).

Chemosenory Applications

Another area of application is in the development of chemosensors. Zhang et al. (2013) synthesized hexaazatriphenylene derivatives, structurally similar to the compound . These derivatives show ratiometric and colorimetric fluorescence selectivity for Zn2+ ions, with potential applications in environmental monitoring and biological imaging (Zhang et al., 2013).

Inhibitory Activity in Cancer Research

In the field of cancer research, Degorce et al. (2016) discovered a novel series of 3-quinoline carboxamides, similar in structure, that act as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. This enzyme is critical in DNA damage response and the compounds show potential for therapeutic use in cancer treatment (Degorce et al., 2016).

Radiopharmaceutical Applications

Matarrese et al. (2001) worked on the development of radioligands for peripheral benzodiazepine receptors (PBR) imaging, which is crucial in neurology and oncology. They synthesized novel quinoline-2-carboxamide derivatives labeled with carbon-11, indicating potential in positron emission tomography (PET) imaging (Matarrese et al., 2001).

Cytotoxic Activity

In another cancer-related study, Deady et al. (2003) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines, structurally related to the compound of interest. These compounds were tested for cytotoxic activity against various cancer cell lines, revealing potent anti-cancer properties (Deady et al., 2003).

Photophysical Properties

Research by Zhu et al. (2004) on poly(pyrazinoquinoxaline)s, which are related in structure, highlights their potential in electronic and photonic applications due to their high electron affinity and reversible electrochemical reduction (Zhu et al., 2004).

Propiedades

IUPAC Name |

N-(4-fluorophenyl)-4-(3,4,5-trimethoxyphenyl)imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30FN3O5/c1-37-25-16-22(17-26(38-2)29(25)39-3)34-31-24(30(36)33-21-10-8-20(32)9-11-21)15-19-14-18-6-4-12-35-13-5-7-23(27(18)35)28(19)40-31/h8-11,14-17H,4-7,12-13H2,1-3H3,(H,33,36) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJQLMLNGEIVIOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)N=C2C(=CC3=CC4=C5C(=C3O2)CCCN5CCC4)C(=O)NC6=CC=C(C=C6)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30FN3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

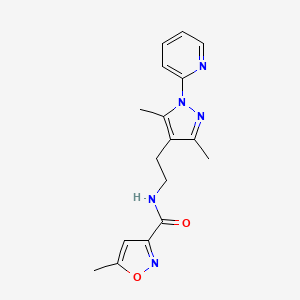

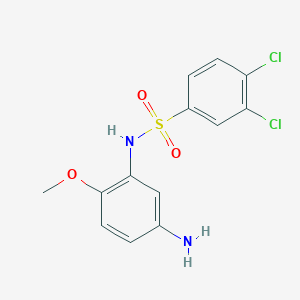

![5-methyl-7-(4-(2-morpholino-2-oxoethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2373380.png)

![N-(4-chlorophenyl)-2-[6-(3,4-dimethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2373392.png)